molecular formula C13H16ClN3 B13868002 4-chloro-6-cyclohexyl-2-methyl-5H-pyrrolo[3,2-d]pyrimidine

4-chloro-6-cyclohexyl-2-methyl-5H-pyrrolo[3,2-d]pyrimidine

Cat. No.: B13868002
M. Wt: 249.74 g/mol
InChI Key: ZCSSEDVZPHBMLC-UHFFFAOYSA-N
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Description

4-chloro-6-cyclohexyl-2-methyl-5H-pyrrolo[3,2-d]pyrimidine is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is characterized by its unique structure, which includes a chloro group, a cyclohexyl group, and a methyl group attached to the pyrrolo[3,2-d]pyrimidine core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-6-cyclohexyl-2-methyl-5H-pyrrolo[3,2-d]pyrimidine typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents like ethanol or tetrahydrofuran (THF) and catalysts such as palladium or copper compounds .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and reaction time is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

4-chloro-6-cyclohexyl-2-methyl-5H-pyrrolo[3,2-d]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated or demethylated products .

Scientific Research Applications

4-chloro-6-cyclohexyl-2-methyl-5H-pyrrolo[3,2-d]pyrimidine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: This compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.

    Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to inhibit cell proliferation.

    Industry: It is used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 4-chloro-6-cyclohexyl-2-methyl-5H-pyrrolo[3,2-d]pyrimidine involves its interaction with molecular targets such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to the disruption of cellular processes, making it a potential therapeutic agent .

Comparison with Similar Compounds

Similar Compounds

    4-chloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine: Similar structure but lacks the cyclohexyl group.

    4-chloro-5H-pyrrolo[3,2-d]pyrimidine: Lacks both the cyclohexyl and methyl groups.

    6-cyclohexyl-2-methyl-5H-pyrrolo[3,2-d]pyrimidine: Lacks the chloro group.

Uniqueness

4-chloro-6-cyclohexyl-2-methyl-5H-pyrrolo[3,2-d]pyrimidine is unique due to the presence of all three substituents (chloro, cyclohexyl, and methyl groups) on the pyrrolo[3,2-d]pyrimidine core. This unique combination of functional groups contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C13H16ClN3

Molecular Weight

249.74 g/mol

IUPAC Name

4-chloro-6-cyclohexyl-2-methyl-5H-pyrrolo[3,2-d]pyrimidine

InChI

InChI=1S/C13H16ClN3/c1-8-15-11-7-10(9-5-3-2-4-6-9)17-12(11)13(14)16-8/h7,9,17H,2-6H2,1H3

InChI Key

ZCSSEDVZPHBMLC-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C(=N1)Cl)NC(=C2)C3CCCCC3

Origin of Product

United States

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